molecular formula C19H27N3O2 B2952753 (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411333-71-4

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide

Cat. No. B2952753
CAS RN: 2411333-71-4
M. Wt: 329.444
InChI Key: OKXNYFFOZBRUNU-YRNVUSSQSA-N
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Description

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. BQ-123 has shown promising results in scientific research as a potential therapeutic agent for various cardiovascular diseases.

Mechanism of Action

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide exerts its pharmacological effects by selectively blocking the ET-1 receptor. ET-1 is a potent vasoconstrictor that binds to two types of receptors, ET_A and ET_B. ET_A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ET_B receptors are mainly expressed in endothelial cells and mediate vasodilation. This compound selectively blocks the ET_A receptor, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce plasma ET-1 levels, improve endothelial function, and reduce oxidative stress. This compound has also been shown to reduce cardiac hypertrophy and fibrosis, improve diastolic function, and attenuate myocardial infarction-induced heart failure.

Advantages and Limitations for Lab Experiments

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has several advantages as a research tool. It is highly specific for the ET_A receptor and does not cross-react with other receptors. This compound is also stable and can be easily synthesized using SPPS techniques. However, this compound has some limitations. It has a short half-life, which may limit its therapeutic potential in vivo. This compound is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as a potential therapeutic agent for various cardiovascular diseases. Future research should focus on the development of more stable and potent ET_A receptor antagonists. Additionally, the use of this compound in combination with other drugs may provide synergistic effects and improve therapeutic outcomes. Further studies are also needed to investigate the long-term effects and safety of this compound in humans.

Synthesis Methods

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. This compound contains 14 amino acid residues and has a molecular weight of 1546.9 g/mol.

Scientific Research Applications

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). In preclinical studies, this compound has been shown to improve cardiac function, reduce pulmonary arterial pressure, and attenuate myocardial infarction-induced heart failure.

properties

IUPAC Name

(E)-N-(1-butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-8-19(24)22-14-12-16(15-9-5-6-10-17(15)22)20-18(23)11-7-13-21(2)3/h5-7,9-11,16H,4,8,12-14H2,1-3H3,(H,20,23)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNYFFOZBRUNU-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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